3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole
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Overview
Description
3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole is a heterocyclic compound that features both a thiophene and a pyrazole ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . The presence of a chlorine atom on the thiophene ring and a methyl group on the pyrazole ring makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorothiophene-2-carbaldehyde with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene and pyrazole rings.
Reduction: Reduced forms of the compound with hydrogenated thiophene or pyrazole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the chlorine atom and the methyl group can influence its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorothiophen-2-yl)-5-methyl-1H-pyrazole
- 3-(3-bromothiophen-2-yl)-5-methyl-1H-pyrazole
- 3-(3-chlorothiophen-2-yl)-5-ethyl-1H-pyrazole
Uniqueness
3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole is unique due to the specific positioning of the chlorine atom on the thiophene ring and the methyl group on the pyrazole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-5-4-7(11-10-5)8-6(9)2-3-12-8/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEDDLHARAUZKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=C(C=CS2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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